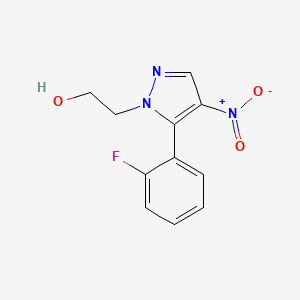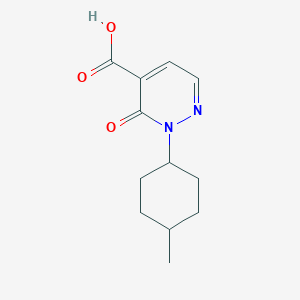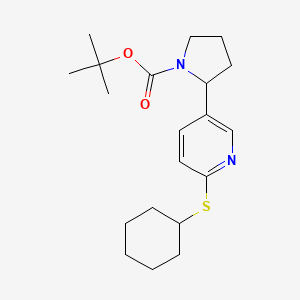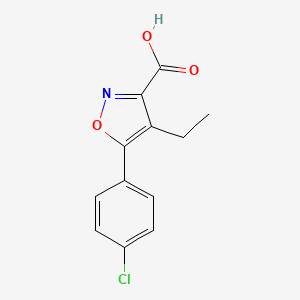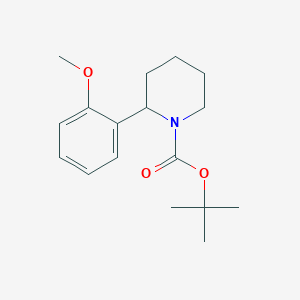![molecular formula C11H14N2O3S B11801007 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. The ethylsulfonyl group is introduced through sulfonation reactions, and the ethanamine moiety is added via amination reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Analyse Chemischer Reaktionen
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]oxazole ring or the ethylsulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine include other benzo[d]oxazole derivatives with different substituents. For example:
1-(5-(Methylsulfonyl)benzo[d]oxazol-2-yl)ethanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)methanamine: Similar structure but with a methanamine moiety instead of an ethanamine moiety. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions
Eigenschaften
Molekularformel |
C11H14N2O3S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
1-(5-ethylsulfonyl-1,3-benzoxazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3,12H2,1-2H3 |
InChI-Schlüssel |
YXGXOTLZFVTUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


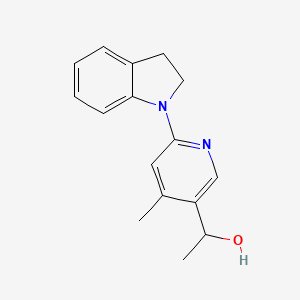
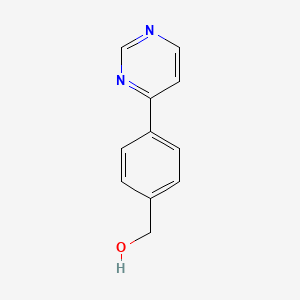
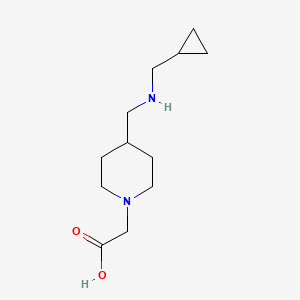
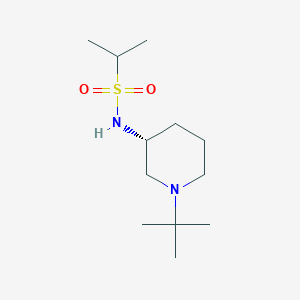
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
